molecular formula C10H16N2O2 B13192545 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13192545
M. Wt: 196.25 g/mol
InChI Key: ZGQWRKBWWILYKO-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyethyl, methyl, and isopropyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the addition of isopropylamine and subsequent cyclization. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency and selectivity of the reactions. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-2-one
  • 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-5-one

Uniqueness

Compared to similar compounds, 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibits unique properties due to the specific positioning of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O2/c1-6(2)9-11-7(3)8(4-5-13)10(14)12-9/h6,13H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

ZGQWRKBWWILYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)CCO

Origin of Product

United States

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